4-Fluor-3-methyl-5-(trifluormethyl)benzamid

Übersicht

Beschreibung

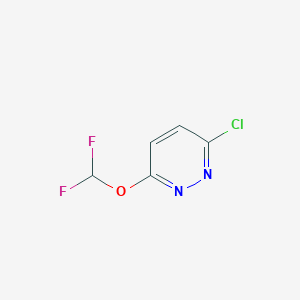

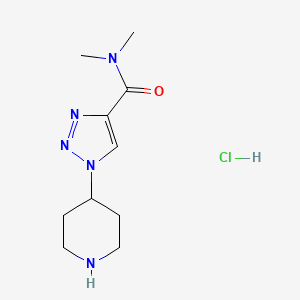

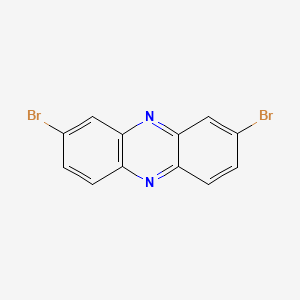

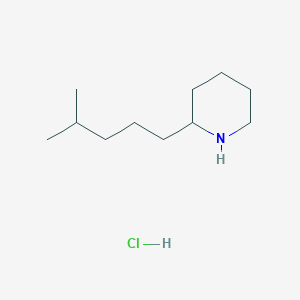

4-Fluoro-3-methyl-5-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C9H7F4NO and its molecular weight is 221.15 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-Fluoro-3-methyl-5-(trifluoromethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Fluoro-3-methyl-5-(trifluoromethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

. .

Synthese von Salicylanilid-Derivaten

Diese Verbindung wurde bei der Synthese von Salicylanilid-4-(trifluormethyl)benzoaten über N,N′-Dicyclohexylcarbodiimid-Kupplung in trockenem N,N-Dimethylformamid verwendet . Dieser Prozess ist wichtig bei der Herstellung verschiedener Pharmazeutika .

Ultra-Spurenanalyse

“4-Fluor-3-methyl-5-(trifluormethyl)benzamid” wurde als interner Standard bei der Ultra-Spurenanalyse fluorierter aromatischer Carbonsäuren mit der GC/MS-Methode verwendet . Dies ist entscheidend für die Umweltüberwachung und die Kontrolle der Umweltverschmutzung .

Verbesserung der Wirkstoffpotenz

Ein Molekül mit einer -CF3-Gruppe, die an einem tertiären stereogenen Zentrum in einem heteroaliphatischen Ring gebunden ist, zeigte eine verbesserte Wirkstoffpotenz gegenüber der Hemmung des Reverse-Transkriptase-Enzyms durch Senkung des pKa des cyclischen Carbamat durch eine entscheidende Wasserstoffbrückenbindungs-Wechselwirkung mit dem Protein . Diese Anwendung ist bedeutsam bei der Entwicklung von antiviralen Medikamenten .

Bradykinin-B1-Rezeptor-Antagonisten

Der Benzamid-Anteil von “this compound” erwies sich als geeigneter Ersatz für die Arylester-Funktionalität von biarylbasierten Antagonisten . Dies ist relevant bei der Entwicklung von Medikamenten für Herz-Kreislauf-Erkrankungen .

Fluorierte aromatische Carbonsäuren

“this compound” ist eine fluorierte aromatische Carbonsäure . Diese Arten von Verbindungen haben eine breite Palette von Anwendungen in der Pharmakologie, Agrochemie und Materialwissenschaft .

Wirkmechanismus

Target of Action

The primary target of 4-Fluoro-3-methyl-5-(trifluoromethyl)benzamide is the Succinate Dehydrogenase (SDH) enzyme . This enzyme plays a crucial role in the citric acid cycle, where it catalyzes the oxidation of succinate to fumarate, contributing to cellular respiration and energy production.

Mode of Action

4-Fluoro-3-methyl-5-(trifluoromethyl)benzamide acts as an inhibitor of the Succinate Dehydrogenase enzyme . The compound forms hydrogen bonds and pi-pi interactions with the enzyme, which can explain its potential mechanism of action .

Biochemical Pathways

By inhibiting the Succinate Dehydrogenase enzyme, 4-Fluoro-3-methyl-5-(trifluoromethyl)benzamide disrupts the citric acid cycle. This disruption can lead to a decrease in the production of ATP, the primary energy currency of the cell, and an accumulation of succinate in the cell .

Result of Action

The inhibition of the Succinate Dehydrogenase enzyme by 4-Fluoro-3-methyl-5-(trifluoromethyl)benzamide can lead to a decrease in cellular respiration and energy production. This can result in the death of cells, particularly in fungi, where the compound has shown good antifungal activity .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 4-Fluoro-3-methyl-5-(trifluoromethyl)benzamide. For instance, the compound’s reactivity and biological activity can be significantly impacted by the fluorine’s electronegativity, size, electrostatic interactions, and lipophilicity .

Biochemische Analyse

Biochemical Properties

4-Fluoro-3-methyl-5-(trifluoromethyl)benzamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s trifluoromethyl group is known to enhance its lipophilicity, which can influence its interaction with hydrophobic pockets in proteins. This interaction can lead to the modulation of enzyme activity, either by inhibition or activation, depending on the specific enzyme involved. For instance, 4-Fluoro-3-methyl-5-(trifluoromethyl)benzamide has been shown to interact with cytochrome P450 enzymes, affecting their catalytic activity . Additionally, the compound’s amide group can form hydrogen bonds with amino acid residues in proteins, further influencing its biochemical interactions.

Cellular Effects

The effects of 4-Fluoro-3-methyl-5-(trifluoromethyl)benzamide on various types of cells and cellular processes are profound. The compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, 4-Fluoro-3-methyl-5-(trifluoromethyl)benzamide can modulate the activity of transcription factors, leading to changes in gene expression profiles . This modulation can result in altered cellular functions, such as changes in cell proliferation, apoptosis, and differentiation. Furthermore, the compound’s impact on cellular metabolism includes the inhibition of key metabolic enzymes, leading to shifts in metabolic flux and alterations in metabolite levels.

Molecular Mechanism

The molecular mechanism of action of 4-Fluoro-3-methyl-5-(trifluoromethyl)benzamide involves several key interactions at the molecular level. The compound exerts its effects through binding interactions with specific biomolecules, such as enzymes and receptors. For example, 4-Fluoro-3-methyl-5-(trifluoromethyl)benzamide can bind to the active site of enzymes, leading to competitive inhibition . This binding can prevent the substrate from accessing the active site, thereby inhibiting the enzyme’s catalytic activity. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Fluoro-3-methyl-5-(trifluoromethyl)benzamide can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-Fluoro-3-methyl-5-(trifluoromethyl)benzamide is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods . This degradation can lead to the formation of metabolites with different biochemical properties, which can further influence cellular processes. Long-term exposure to the compound has been associated with sustained changes in gene expression and cellular metabolism, highlighting the importance of temporal effects in biochemical research.

Dosage Effects in Animal Models

The effects of 4-Fluoro-3-methyl-5-(trifluoromethyl)benzamide vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects on cellular function, while higher doses can lead to significant biochemical and physiological changes . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. Additionally, high doses of 4-Fluoro-3-methyl-5-(trifluoromethyl)benzamide can result in toxic or adverse effects, such as hepatotoxicity and nephrotoxicity, highlighting the importance of dosage optimization in experimental studies.

Metabolic Pathways

4-Fluoro-3-methyl-5-(trifluoromethyl)benzamide is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and demethylated metabolites . These metabolic transformations can influence the compound’s biochemical properties and its interactions with other biomolecules. Additionally, 4-Fluoro-3-methyl-5-(trifluoromethyl)benzamide can affect metabolic flux by inhibiting key enzymes in metabolic pathways, leading to changes in metabolite levels and overall cellular metabolism.

Transport and Distribution

The transport and distribution of 4-Fluoro-3-methyl-5-(trifluoromethyl)benzamide within cells and tissues are influenced by its physicochemical properties. The compound’s lipophilicity allows it to readily cross cell membranes and accumulate in hydrophobic compartments . Transporters and binding proteins can also facilitate the compound’s distribution within cells, influencing its localization and accumulation. For example, 4-Fluoro-3-methyl-5-(trifluoromethyl)benzamide can interact with albumin and other plasma proteins, affecting its bioavailability and distribution in tissues.

Subcellular Localization

The subcellular localization of 4-Fluoro-3-methyl-5-(trifluoromethyl)benzamide is a critical factor that influences its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall biochemical activity. For instance, 4-Fluoro-3-methyl-5-(trifluoromethyl)benzamide’s presence in the nucleus can influence gene expression by interacting with transcription factors and other nuclear proteins.

Eigenschaften

IUPAC Name |

4-fluoro-3-methyl-5-(trifluoromethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F4NO/c1-4-2-5(8(14)15)3-6(7(4)10)9(11,12)13/h2-3H,1H3,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBFJVYYVOCZDBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1F)C(F)(F)F)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F4NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601231880 | |

| Record name | Benzamide, 4-fluoro-3-methyl-5-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601231880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1373920-88-7 | |

| Record name | Benzamide, 4-fluoro-3-methyl-5-(trifluoromethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1373920-88-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzamide, 4-fluoro-3-methyl-5-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601231880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(8-Azabicyclo[3.2.1]octan-3-yl)(thiophen-2-yl)methanone hydrochloride](/img/structure/B1457985.png)

![1-[4-(Dimethoxymethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B1457993.png)